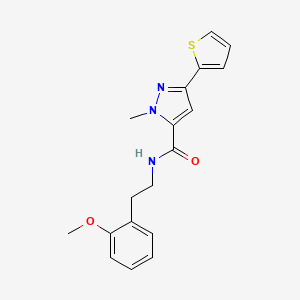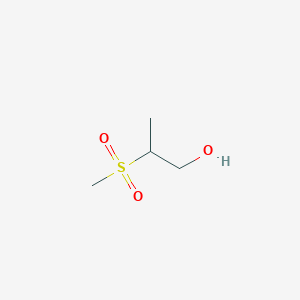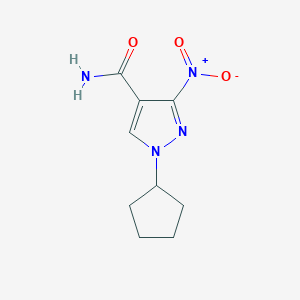![molecular formula C15H19NO2S B2613906 (E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 1799259-67-8](/img/structure/B2613906.png)
(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Activity of Muscarinic Receptor Ligands
Research by Bymaster et al. (1998) on the compound PTAC, a muscarinic receptor ligand, highlights its unexpected antipsychotic-like activity. PTAC exhibits partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors, suggesting the importance of selective muscarinic receptor targeting in the treatment of schizophrenia. This study underlines the potential of structurally related compounds in exploring new antipsychotic medications through muscarinic receptor modulation (Bymaster et al., 1998).
Odor Detection and Sensory Perception
A study by Miyazawa et al. (2009) investigated the detection of mixtures of homologous carboxylic acids and model odorants, including compounds structurally related to furan derivatives. The research demonstrates how structural variations influence sensory perception and interaction with other compounds, which can have applications in understanding flavor and fragrance chemistry (Miyazawa et al., 2009).
Metabolism and Pharmacokinetics
The metabolism of gliclazide, as studied by Oida et al. (1985), provides insights into the biotransformation pathways of compounds with azabicyclooctyl rings. Understanding the metabolism of such compounds is crucial for drug development, especially for designing medications with optimized absorption, distribution, metabolism, and excretion properties (Oida et al., 1985).
Potential Antidepressant Effects
Hemby et al. (1997) explored the antidepressant potential of novel tropane compounds, revealing the importance of serotonin and dopamine transporters in psychiatric treatment. Such studies indicate the utility of structurally related compounds in psychiatric medication development, focusing on neurotransmitter system modulation (Hemby et al., 1997).
Therapeutic Evaluation in Clinical Studies
Clinical studies on antibiotics like cefazedone and cefamandole, as investigated by Züllich et al. (1979) and Ah & Naber (1980), provide a framework for assessing the therapeutic potential and tolerance of new compounds in treating infections. These studies lay the groundwork for clinical evaluation processes, including dose optimization and safety assessments (Züllich et al., 1979); (Ah & Naber, 1980).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-19-14-9-11-4-5-12(10-14)16(11)15(17)7-6-13-3-2-8-18-13/h2-3,6-8,11-12,14H,4-5,9-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKFQMAUHXBLQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)





![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)



![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)
![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)